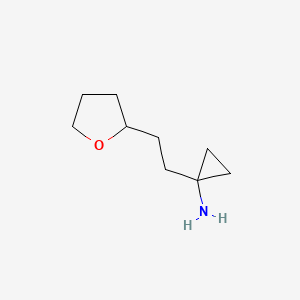
3-Amino-4-iodo-5-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-iodo-5-methylbenzonitrile is an organic compound with the molecular formula C8H7IN2 It is a derivative of benzonitrile, characterized by the presence of amino, iodo, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-iodo-5-methylbenzonitrile typically involves multiple steps. One common method starts with the iodination of 4-methylbenzonitrile to produce 3-iodo-4-methylbenzonitrile . This intermediate is then subjected to a nucleophilic substitution reaction with ammonia to introduce the amino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, such as using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-iodo-5-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The iodo group can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-iodo-5-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-iodo-5-methylbenzonitrile depends on its specific application In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methylbenzonitrile: Lacks the amino group, making it less reactive in certain types of reactions.
4-Amino-3-methylbenzonitrile:
2-Amino-4-methylbenzonitrile: Different substitution pattern on the benzene ring, leading to different chemical properties.
Uniqueness
3-Amino-4-iodo-5-methylbenzonitrile is unique due to the presence of both amino and iodo groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H7IN2 |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
3-amino-4-iodo-5-methylbenzonitrile |
InChI |
InChI=1S/C8H7IN2/c1-5-2-6(4-10)3-7(11)8(5)9/h2-3H,11H2,1H3 |
InChI Key |
QSJNNXVRLVUQND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline](/img/structure/B13649466.png)






![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)






